1-Cyclopropyl-4-(cyclopropylmethyl)pyrazine-2,3-dione
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Description
“1-Cyclopropyl-4-(cyclopropylmethyl)pyrazine-2,3-dione” is a cycloalkane and a pyrazine derivative . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . Pyrazines are heterocyclic aromatic organic compounds with the chemical formula C4H4N2 .
Synthesis Analysis
The synthesis of cycloalkanes and pyrazine derivatives can be complex and depends on the specific structures and functional groups involved . For example, cycloalkanes can be synthesized through various methods such as cyclization, ring annulation, and cycloaddition . Pyrazine derivatives can also be synthesized through various methods, including cyclization, ring annulation, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazine ring attached to a cyclopropyl group and a cyclopropylmethyl group . The exact structure would depend on the specific locations of these groups on the pyrazine ring.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific functional groups present in the molecule . Cycloalkanes can undergo a variety of reactions, including substitutions and additions . Pyrazine derivatives can also participate in a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, cycloalkanes generally have the formula CnH2n, where n is the number of carbons . Pyrazines are aromatic and have the formula C4H4N2 .Mechanism of Action
The mechanism of action of “1-Cyclopropyl-4-(cyclopropylmethyl)pyrazine-2,3-dione” would depend on its specific structure and the biological system it interacts with . For example, some pyrazine derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Properties
IUPAC Name |
1-cyclopropyl-4-(cyclopropylmethyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-11(15)13(9-3-4-9)6-5-12(10)7-8-1-2-8/h5-6,8-9H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVOYQBUMFEYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN(C(=O)C2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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